molecular formula C23H25N3O6 B11036043 N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11036043
M. Wt: 439.5 g/mol
InChI Key: QDLCSZCHYUCLGQ-UHFFFAOYSA-N
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Description

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining a benzodioxin moiety with an indole carboxamide

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C23H25N3O6/c1-26-16(13-15-17(29-2)6-7-19(30-3)22(15)26)23(28)24-9-8-21(27)25-14-4-5-18-20(12-14)32-11-10-31-18/h4-7,12-13H,8-11H2,1-3H3,(H,24,28)(H,25,27)

InChI Key

QDLCSZCHYUCLGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the benzodioxin moiety, which is then coupled with an indole derivative. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin and indole derivatives, such as:

Uniqueness

What sets N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide apart is its unique combination of the benzodioxin and indole moieties, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzodioxane moiety and an indole framework , contributing to its pharmacological properties. The molecular formula is C19H22N2O4C_{19}H_{22}N_{2}O_{4} with a molecular weight of approximately 342.39 g/mol.

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies, including:

  • Condensation Reactions : Combining the indole derivative with the benzodioxane amine.
  • Functional Group Modifications : Utilizing protective groups and deprotection steps to achieve the desired functional groups on the indole structure.

Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor and characterize the synthesized compounds.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Anticancer Activity

Research has indicated that derivatives of indole and benzodioxane exhibit significant anticancer properties. In a study evaluating various indole derivatives against human cancer cell lines, compounds similar to this compound demonstrated promising results with GI50 values indicating effective growth inhibition at low concentrations (mean GI50 = 0.91 μM) .

The mechanism of action involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The presence of both benzodioxane and indole structures in this compound may confer unique pharmacological properties that enhance its efficacy compared to other compounds lacking these features .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideBenzodioxane + SulfonamideEnzyme inhibition
5-Methoxyindole derivativesIndole + Methoxy groupAntioxidant properties
1H-Indole derivativesIndole coreVarious biological activities

This comparison highlights how structural variations can influence biological activity and therapeutic potential.

Case Studies

Several case studies have documented the effects of similar compounds in clinical settings:

  • Study on Indole Derivatives : A series of indole derivatives were tested against leukemia cell lines, showing varying degrees of cytotoxicity depending on structural modifications .
  • Antioxidant Studies : Compounds containing methoxy groups demonstrated significant antioxidant activities, suggesting potential applications in preventing oxidative stress-related diseases .

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